molecular formula C16H11B B3117040 2-Bromo-6-phenylnaphthalene CAS No. 22082-94-6

2-Bromo-6-phenylnaphthalene

Cat. No. B3117040
CAS RN: 22082-94-6
M. Wt: 283.16 g/mol
InChI Key: VNLWLDADARVEGA-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It has a molecular weight of 283.16 . It is used in various industrial processes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-phenylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule has a bromine atom attached to the second carbon of the naphthalene core and a phenyl group attached to the sixth carbon .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-6-phenylnaphthalene serves as an important intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been utilized in the practical synthesis of non-steroidal anti-inflammatory agents, highlighting its role in medicinal chemistry. Advances in synthetic methods have aimed at improving the yield and selectivity of reactions involving 2-Bromo-6-phenylnaphthalene, with environmental and toxicological safety in mind, such as the use of less hazardous methylating agents or conditions that minimize toxic by-products (Xu & He, 2010).

Additionally, research has focused on the synthesis of arylnaphthalene lignan lactones, compounds with promising anticancer and antiviral properties, through a one-pot multicomponent coupling reaction. This exemplifies the application of 2-Bromo-6-phenylnaphthalene derivatives in the development of pharmacologically active natural products (Eghbali et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Bromo-6-phenylnaphthalene have been explored for their potential anti-cancer properties. Detailed spectroscopic analysis alongside molecular docking studies suggests that certain derivatives may exhibit anti-cancer activities, thereby opening avenues for drug development. These studies underline the compound's role in identifying novel therapeutic agents (Saji et al., 2021).

Materials Science

In materials science, 2-Bromo-6-phenylnaphthalene and its derivatives have been studied for their liquid crystalline behaviors and charge carrier transport properties. Research indicates that dialkyl derivatives can exhibit smectic mesophases, which are crucial for electronic charge carrier transport at ambient temperatures. Such findings are significant for the development of semiconducting materials and related technologies (Takayashiki & Hanna, 2004).

properties

IUPAC Name

2-bromo-6-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLWLDADARVEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-phenylnaphthalene

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 128.0 g (1.049 mol) of phenylboronic acid, 300.0 g (1.163 mol) of 2,6-dibromonaphthalene, 24.2 g (21.0 mmol) of tetrakis(triphenylphosphine) palladium(0), 4.3 L of dimethoxyethane and 1.60 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 78 degrees C. The reaction mixture was further added with toluene and water, and then aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. By refining residue thereof by silica-gel column chromatography and by recrystallizing the residue by hexane, 108 g of 2-bromo-6-phenyl naphthalene was obtained with an yield of 36%.
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128 g
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300 g
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24.2 g
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, 128.0 g (1.049 mol) of phenylboronic acid, 300.0 g (1.163 mol) of 2,6-dibromonaphthalene, 24.2 g (21.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 4.3 L of dimethoxyethane and 1.60 L of aqueous solution of 2M sodium carbonate were added together, and stirred at 78 degrees C. for 24 hours. The reaction mixture was added with toluene and water, and aqueous phase thereof was eliminated. After organic phase thereof was washed by water and dried with magnesium sulfate, the toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography and recrystallized with hexane such that 108 g of 2-bromo-6-phenylnaphthalene was obtained at an yield of 36%.
Quantity
128 g
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reactant
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300 g
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reactant
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4.3 L
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reactant
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aqueous solution
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1.6 L
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24.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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